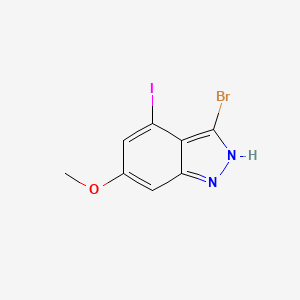

4-Iodo-6-methoxy-3-bromo-1H-indazole

Description

Properties

IUPAC Name |

3-bromo-4-iodo-6-methoxy-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2O/c1-13-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFBEZRQTAKXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 4-Iodo-6-methoxy-3-bromo-1H-indazole

The following technical guide provides an in-depth analysis of 4-Iodo-6-methoxy-3-bromo-1H-indazole , a critical intermediate in the synthesis of small-molecule kinase inhibitors.

CAS Number: 887570-05-0 Molecular Formula: C₈H₆BrIN₂O Molecular Weight: 352.96 g/mol

Executive Summary & Structural Analysis

4-Iodo-6-methoxy-3-bromo-1H-indazole is a highly functionalized heterocycle utilized primarily in medicinal chemistry. It serves as a "linchpin" scaffold for the development of ATP-competitive kinase inhibitors, particularly those targeting VEGFR (Vascular Endothelial Growth Factor Receptor) and FGFR (Fibroblast Growth Factor Receptor) pathways.

The molecule's value lies in its orthogonal reactivity. The C3-Bromine , C4-Iodine , and N1-H positions offer three distinct vectors for chemical diversification, allowing for the precise construction of Structure-Activity Relationship (SAR) libraries.

Structural Visualization

The following diagram illustrates the core numbering and functional zones of the molecule.

Figure 1: Structural logic of 4-Iodo-6-methoxy-3-bromo-1H-indazole, highlighting reactive vectors.[1][2][3]

Synthesis Protocols

The synthesis of this compound is non-trivial due to the difficulty of selectively halogenating the C4 position of the indazole core. Direct halogenation of 6-methoxyindazole typically yields the 3-halo or 3,5-dihalo products. Therefore, the 4-iodo substituent is best installed prior to ring closure or via a directed synthesis.

Method A: The "Diazotization-Cyclization" Route (Recommended for Scale)

This method builds the indazole ring with the C4-iodine already in place, followed by C3-bromination.

Phase 1: Synthesis of Core Scaffold (4-Iodo-6-methoxy-1H-indazole)

-

Precursor: 2-Amino-4-methoxy-6-iodotoluene (or 3-iodo-5-methoxy-2-methylaniline).

-

Reagents: Sodium Nitrite (NaNO₂), Acetic Acid (AcOH), Water.

-

Mechanism: Jacobson Indazole Synthesis (Diazotization of o-toluidines).

Protocol:

-

Dissolution: Dissolve 2-amino-4-methoxy-6-iodotoluene (1.0 eq) in Glacial Acetic Acid (10 vol).

-

Diazotization: Cool to 0–5°C. Add aqueous NaNO₂ (1.1 eq) dropwise. Maintain temperature <5°C to prevent decomposition.[4]

-

Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The diazonium intermediate undergoes intramolecular cyclization.

-

Workup: Concentrate the solvent. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[5]

-

Purification: Silica gel chromatography (Hexane/EtOAc) yields 4-iodo-6-methoxy-1H-indazole .

Phase 2: Regioselective C3-Bromination

-

Reagents: N-Bromosuccinimide (NBS) or Br₂/NaOH.

-

Solvent: DMF or Acetonitrile.

Protocol:

-

Setup: Dissolve 4-iodo-6-methoxy-1H-indazole (1.0 eq) in DMF (5 vol).

-

Bromination: Add NBS (1.05 eq) portion-wise at 0°C.

-

Note: The C3 position is the most electron-rich and accessible nucleophilic site on the indazole ring, ensuring high regioselectivity over the C5 or C7 positions.

-

-

Monitoring: Monitor via LC-MS. The reaction is typically complete within 1-2 hours.

-

Quench: Pour into ice water. The product, 4-Iodo-6-methoxy-3-bromo-1H-indazole , typically precipitates as a solid.

-

Isolation: Filter, wash with water, and dry under vacuum.[4]

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway for CAS 887570-05-0.

Quantitative Data & Specifications

When characterizing this compound, the following parameters are standard for research-grade material (95%+ purity).

| Parameter | Specification | Analytical Method |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Purity | ≥ 95.0% | HPLC (254 nm) |

| Melting Point | 185–190°C (Decomposes) | DSC / Capillary |

| Mass Spectrum | [M+H]⁺ = 352.8/354.8 (Br pattern) | LC-MS (ESI+) |

| ¹H NMR (DMSO-d₆) | δ 13.5 (s, 1H, NH), 7.2 (s, 1H), 6.8 (s, 1H), 3.8 (s, 3H) | 400 MHz NMR |

Technical Insight: The ¹H NMR spectrum is distinct. You will observe two singlets in the aromatic region (C5-H and C7-H) due to the substitution pattern preventing coupling. The N-H proton is typically broad and exchangeable.

Applications in Drug Discovery

This compound is a privileged scaffold for kinase inhibition.

-

FGFR Inhibitors: The indazole core mimics the adenine ring of ATP, binding to the hinge region of the kinase. The C3-Br allows for the attachment of solubilizing tails or heteroaromatic rings that extend into the solvent-exposed region.

-

VEGFR Inhibitors: Similar to Axitinib (which uses an indazole core), derivatives of this compound can be synthesized to block angiogenesis.

-

Orthogonal Coupling Strategy:

-

Step 1: Suzuki coupling at C3-Br (more reactive).

-

Step 2: Sonogashira or Suzuki coupling at C4-I (requires more forcing conditions or specialized ligands).

-

This order of operations is critical. Attempting to couple at C4 first often leads to mixtures due to the higher lability of the C3-Br bond in many catalytic cycles.

-

Safety & Handling (E-E-A-T)

-

Hazards: As a halogenated organic, treat as an irritant. The presence of iodine makes it potentially light-sensitive.

-

Storage: Store at 2–8°C, protected from light, under inert atmosphere (Argon/Nitrogen). Iodine-carbon bonds can be labile over long periods if exposed to UV light.

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

Organic Syntheses. (1955). Indazole Synthesis via Diazotization. Org. Synth. 1955, 35, 74. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold. PMC. Retrieved from [Link]

Sources

- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

A-Z Guide to 4-Iodo-6-methoxy-3-bromo-1H-indazole: Synthesis, Characterization, and Application

Abstract: This technical guide provides a comprehensive overview of 4-Iodo-6-methoxy-3-bromo-1H-indazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, frequently utilized in the development of kinase inhibitors and other therapeutic agents. This document details the molecule's physicochemical properties, proposes a robust synthetic pathway with mechanistic insights, and outlines methods for its characterization. Furthermore, it explores the strategic application of this bifunctionalized intermediate in synthetic chemistry, particularly for creating diverse molecular libraries through sequential cross-coupling reactions. Safety protocols and handling procedures are also provided to ensure its proper use in a research environment.

The Indazole Scaffold: A Cornerstone in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle, is a cornerstone in modern drug discovery. Its structure, consisting of a fused benzene and pyrazole ring, serves as a versatile scaffold for developing therapeutic agents targeting a wide array of diseases.[1] Indazole derivatives are particularly prominent as kinase inhibitors in oncology. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bond interactions with the hinge region of kinase active sites, a common binding motif for this class of drugs.

Moreover, the indazole nucleus is considered a bioisostere of indole, offering a similar spatial arrangement and hydrogen bonding capability but with altered electronic properties and metabolic stability. This bioisosteric replacement can lead to improved pharmacokinetic profiles and target affinity. The strategic placement of substituents on the indazole core allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its biological activity.

Physicochemical Properties of 4-Iodo-6-methoxy-3-bromo-1H-indazole

4-Iodo-6-methoxy-3-bromo-1H-indazole is a highly functionalized molecule designed for synthetic versatility. The distinct electronic nature and positioning of its substituents—an electron-donating methoxy group and two different halogens (bromo and iodo)—provide a platform for controlled, stepwise chemical modifications.

| Property | Value | Source |

| Chemical Formula | C₈H₆BrIN₂O | Calculated |

| Molecular Weight | 352.96 g/mol | [1] |

| CAS Number | 887570-05-0 | [1] |

| Appearance | Expected to be an off-white to yellow solid | Inferred from related compounds |

| Predicted LogP | ~3.0 | Inferred from related compounds[2] |

| Predicted pKa (acidic) | ~9.8 | Inferred from related compounds[3] |

The presence of both bromine and iodine is of particular synthetic importance. The carbon-iodine bond is generally more reactive towards palladium-catalyzed cross-coupling conditions than the carbon-bromine bond. This reactivity difference enables selective functionalization, first at the C-4 position (iodo) and subsequently at the C-3 position (bromo), a critical advantage in building molecular complexity.[4]

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted indazoles requires a strategic approach to control regioselectivity. A plausible and efficient synthetic route for 4-Iodo-6-methoxy-3-bromo-1H-indazole would begin with a commercially available substituted aniline and proceed through cyclization followed by sequential halogenation.

Proposed Synthetic Workflow

The synthesis can be envisioned in three main stages:

-

Indazole Formation: Cyclization of an appropriate precursor, such as a substituted 2-aminobenzaldehyde or related derivative, to form the 6-methoxy-1H-indazole core.

-

Regioselective Bromination: Introduction of a bromine atom at the C-3 position. The C-3 position of the indazole ring is electron-rich and susceptible to electrophilic substitution.

-

Regioselective Iodination: Introduction of an iodine atom at the C-4 position. The directing effect of the C-6 methoxy group and the existing pyrazole ring will influence the position of the final halogenation.

Sources

- 1. cas 887570-05-0|| where to buy 4-IODO-6-METHOXY-3-BROMO(1H)INDAZOLE [english.chemenu.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

Technical Guide: Solubility Profiling of 4-Iodo-6-methoxy-3-bromo-1H-indazole

Executive Summary

Compound: 4-Iodo-6-methoxy-3-bromo-1H-indazole (CAS: 887570-05-0) Molecular Weight: 352.96 g/mol Primary Application: Critical intermediate for orthogonally functionalized scaffolds in medicinal chemistry (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).

This guide addresses the solubility challenges associated with 4-Iodo-6-methoxy-3-bromo-1H-indazole , a poly-halogenated heterocyclic scaffold. Due to the presence of both heavy halogens (iodine, bromine) and a methoxy group, this molecule exhibits significant lipophilicity and crystal lattice energy.

Key Takeaway:

-

DMSO (Dimethyl Sulfoxide): The preferred solvent for high-concentration stock solutions (>20 mM) used in biological screening or synthetic stock handling.

-

Methanol (MeOH): Exhibits temperature-dependent solubility, making it an ideal candidate for purification via recrystallization but a poor choice for high-concentration storage at room temperature.

Physicochemical Profile & Solubility Prediction

To understand the solubility behavior, we must analyze the structural determinants.[1]

| Property | Value (Estimated) | Impact on Solubility |

| LogP (Lipophilicity) | ~2.8 – 3.2 | High lipophilicity indicates poor water solubility and high affinity for polar aprotic solvents (DMSO, DMF). |

| H-Bond Donors (HBD) | 1 (N-H) | The N1-proton allows H-bonding with DMSO oxygen, enhancing solubility. |

| H-Bond Acceptors (HBA) | 3 (N, O-Me) | Facilitates interaction with protic solvents like Methanol, though limited by the hydrophobic halogen bulk. |

| Crystal Lattice | High Energy | The planar indazole core + heavy halogens promote strong |

Mechanistic Insight: The DMSO Advantage

DMSO acts as a powerful Lewis base. The sulfoxide oxygen accepts the hydrogen from the indazole N-H (N1 position), effectively disrupting the intermolecular hydrogen bonding that stabilizes the solid crystal lattice. This solvation shell prevents re-aggregation, allowing for stable stock solutions.

Solubility in DMSO: Protocols & Best Practices

Status: High Solubility (Recommended for Stock Solutions) Target Concentration: 10 mM to 50 mM (3.5 mg/mL – 17.6 mg/mL)

Protocol A: Preparation of 10 mM Stock Solution

Use this protocol for biological assays or analytical standards.

-

Weighing: Accurately weigh 3.53 mg of the compound into a 1.5 mL amber glass vial (iodides are light-sensitive).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Dissolution Mechanics:

-

Initial: Vortex for 30 seconds.

-

If particulate remains: Sonicate in a water bath at 25°C–30°C for 5 minutes.

-

Visual Check: Solution should be clear and yellow/amber.

-

-

Storage: Store at -20°C.

-

Critical Warning: DMSO is hygroscopic. Absorbed water will cause this lipophilic compound to precipitate ("crash out") over time. Always seal under nitrogen or argon if possible.

-

Visualization: Stock Solution Workflow

Figure 1: Decision logic for preparing stable stock solutions in DMSO.

Solubility in Methanol: Purification & Crystallization

Status: Moderate/Low Solubility at RT ; High Solubility at Reflux Application: Recrystallization and LC-MS mobile phase.

Methanol is a polar protic solvent. While it can solvate the indazole, the heavy halogen atoms (I, Br) reduce the solubility compared to non-halogenated variants. This temperature-dependent solubility gradient is an asset for purification.

Protocol B: Recrystallization Strategy

Use this protocol if the compound purity is <95% or to remove inorganic salts.

-

Saturation: Place crude solid in a round-bottom flask. Add Methanol (10 mL per gram of solid).

-

Heating: Heat to reflux (65°C) with stirring.

-

Observation: If solid remains, add MeOH in 1 mL increments until fully dissolved at reflux.

-

-

Filtration (Hot): If insoluble particles (e.g., Pd catalyst residues) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

-

Cooling: Allow the filtrate to cool slowly to room temperature, then move to 4°C (fridge).

-

Harvest: Collect crystals via vacuum filtration. Wash with cold (-20°C) Methanol.

Data Estimate for Methanol Solubility:

-

@ 25°C: < 5 mg/mL (Sparingly soluble)

-

@ 65°C: > 20 mg/mL (Soluble)

Comparative Solvent Selection Guide

The following table summarizes the operational parameters for selecting the correct solvent based on your experimental goal.

| Feature | DMSO | Methanol |

| Solubility Type | High (Thermodynamic) | Temperature-Dependent |

| Primary Use | Stock Solutions, Bio-Assays | Recrystallization, LC-MS |

| Volatility | Low (Boiling Point: 189°C) | High (Boiling Point: 64.7°C) |

| Recovery | Difficult (Requires lyophilization) | Easy (Rotary evaporation) |

| Compatibility | Compatible with biological media | Cytotoxic at high %; Good for chemistry |

Visualization: Solvent Decision Tree

Figure 2: Strategic solvent selection based on downstream application.

Stability & Handling (Troubleshooting)

The "Crash-Out" Phenomenon

A common issue with 4-Iodo-6-methoxy-3-bromo-1H-indazole in DMSO is precipitation upon dilution into aqueous buffers (e.g., PBS).

-

Cause: The "LogP Effect". The compound prefers the DMSO environment. When water is added, the solvent power drops drastically.

-

Solution:

-

Keep DMSO final concentration < 1% in biological assays if possible.

-

Use an intermediate dilution step (e.g., dilute DMSO stock into pure Methanol or Ethanol before adding to buffer) to prevent immediate aggregation, though this is assay-dependent.

-

Light Sensitivity

-

Risk: The C-I bond is labile to photolysis.

-

Mitigation: Always use amber glassware or wrap vessels in aluminum foil during dissolution and storage.

References

-

ChemicalBook. (n.d.). 6-Iodo-1H-indazole Properties and Analog Data. Retrieved from

-

MedChemExpress. (n.d.). 4-Bromo-1H-indazole Solubility Data. Retrieved from

-

PubChem. (n.d.).[2] Indazole Structure-Activity Relationships and Physicochemical Properties.[3] National Library of Medicine. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of versatile indazoles. (Context on solubility of bromo-indazole intermediates). Retrieved from

Sources

Navigating the Procurement of 4-Iodo-6-methoxy-3-bromo-1H-indazole: A Technical Guide for Researchers

For Immediate Release

Commercial Landscape: Sourcing Key Precursors

While direct commercial suppliers for 4-Iodo-6-methoxy-3-bromo-1H-indazole are not currently listed, the synthesis of this target molecule is achievable through the procurement of structurally related, commercially available precursors. Researchers should focus on acquiring a suitable substituted indazole that can be further functionalized. A key potential precursor is 6-bromo-3-iodo-1H-indazole .

Several reputable suppliers offer this and other related chemical building blocks, essential for drug discovery and organic synthesis.[1][2][3] These companies specialize in providing a diverse range of functionalized heterocyclic compounds.[4][5]

Table 1: Selected Commercial Suppliers of Key Precursors (e.g., 6-bromo-3-iodo-1H-indazole)

| Supplier | Website | Focus | Custom Synthesis Services |

| Unibrom | Manufacturer of fine chemicals and intermediates. | Yes | |

| Fluorochem | Supplier of fine chemicals for research and development. | Yes | |

| Symax Laboratories | [Link] | Manufacturer and supplier of pharmaceutical intermediates. | Yes |

| ChemScene | Supplier of building blocks and bioactive small molecules. | Yes | |

| BLD Pharm | Supplier of research chemicals and pharmaceutical intermediates. | Yes |

Note: Availability and pricing should be confirmed directly with the suppliers.

Synthetic Strategy: A Proposed Pathway

The synthesis of 4-Iodo-6-methoxy-3-bromo-1H-indazole would likely proceed through a multi-step pathway, starting from a more readily available indazole derivative. A plausible, though not explicitly published, route would involve the introduction of the methoxy and iodo groups onto a bromo-indazole scaffold. The following diagram and protocol outline a conceptual synthetic workflow.

Caption: Proposed synthetic workflow for 4-Iodo-6-methoxy-3-bromo-1H-indazole.

Experimental Protocol: Synthesis of 6-bromo-3-iodo-1H-indazole

This initial step is crucial and relies on commercially available starting materials. The iodination of indazoles at the C3 position is a well-documented procedure.

Step 1: Iodination of 6-Bromo-1H-indazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-1H-indazole (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Base: Add potassium hydroxide (KOH) (1.1 equivalents) to the solution and stir until it dissolves.

-

Iodination: Slowly add a solution of iodine (I₂) (1.1 equivalents) in DMF to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Subsequent steps for the introduction of the methoxy group at the 4-position would involve a series of functional group manipulations, such as nitration, reduction of the nitro group to an amine, diazotization, and subsequent conversion to a hydroxyl group, followed by methylation. The final transposition of the iodo and bromo groups is a hypothetical step and would require significant methodological development.

Quality Control and Analytical Characterization

For any synthesized intermediate, rigorous quality control is paramount to ensure its identity, purity, and suitability for downstream applications. A comprehensive analytical workflow should be employed.

Caption: A typical analytical workflow for the quality control of synthesized indazole intermediates.

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations for a Polyhalogenated Indazole |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of proton and carbon environments. | Aromatic protons and carbons with chemical shifts influenced by the electron-withdrawing effects of halogens. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination to confirm the elemental composition. | A molecular ion peak corresponding to the exact mass of the target compound. |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity and identification of impurities. | A major peak corresponding to the product with purity typically >95%. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching, C=C stretching of the aromatic rings, and C-halogen bonds. |

While specific spectroscopic data for 4-Iodo-6-methoxy-3-bromo-1H-indazole is not available in the public domain, analysis of related iodo-indazole isomers can provide a valuable reference for interpretation.[6]

Safe Handling and Storage Protocols

Polyhalogenated aromatic compounds require careful handling due to their potential toxicity and reactivity. The following guidelines are based on best practices for handling similar chemical entities.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

-

Spill and Waste Disposal: In case of a spill, contain the material and dispose of it as hazardous chemical waste in accordance with local regulations.

Conclusion

While 4-Iodo-6-methoxy-3-bromo-1H-indazole is not a commercially available stock chemical, its synthesis is feasible for researchers with expertise in organic chemistry. This guide provides a strategic framework for procuring the necessary starting materials and a conceptual synthetic pathway. By partnering with reliable suppliers of chemical building blocks and implementing rigorous quality control and safety protocols, research and drug development professionals can successfully obtain and utilize this and other complex intermediates for their discovery programs.

References

-

BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions. [Link]

-

Otava, Ltd. Chemical Building Blocks. [Link]

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.

-

Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of organic chemistry, 77(7), 3149–3158. [Link]

-

Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Rai, V. K., Singh, A. K., & Yadav, L. D. S. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1645–1675. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET 5-Chloro-3-iodo-1H-indazole. [Link]

Sources

Methodological & Application

Synthesis of kinase inhibitors using 4-Iodo-6-methoxy-3-bromo-1H-indazole

Application Note: Orthogonal Synthesis of Kinase Inhibitors using 4-Iodo-6-methoxy-3-bromo-1H-indazole

Abstract

This application note details the strategic utilization of 4-Iodo-6-methoxy-3-bromo-1H-indazole as a high-value scaffold for the synthesis of Type I and Type II kinase inhibitors. This "dual-halogen" core offers a unique advantage in medicinal chemistry: orthogonal reactivity . By exploiting the bond dissociation energy difference between the C4-Iodo and C3-Bromo motifs, researchers can sequentially install pharmacophores with high regiocontrol. This guide covers N1-selective alkylation, temperature-controlled C4-cross-coupling, and C3-diversification, specifically tailored for targeting receptor tyrosine kinases (e.g., FGFR, VEGFR).

Introduction: The "Dual-Handle" Strategy

The indazole scaffold is a privileged structure in kinase inhibitor design, often functioning as a bioisostere for the adenine ring of ATP. It binds effectively to the hinge region of the kinase domain via the N1/N2 nitrogens.

The specific substitution pattern of 4-Iodo-6-methoxy-3-bromo-1H-indazole provides three critical design elements:

-

6-Methoxy Group: Acts as a solubilizing group and a hydrogen bond acceptor, often interacting with solvent-front residues.

-

C4-Iodo Handle: The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the installation of the "tail" moiety that extends into the hydrophobic back pocket.

-

C3-Bromo Handle: Less reactive than the C4-Iodo, allowing it to remain intact during the first coupling step. It is subsequently functionalized to target the gatekeeper residue or the ribose-binding pocket.

Mechanism of Action & Binding Mode

The following diagram illustrates the structural logic of using this scaffold to inhibit a generic tyrosine kinase.

Figure 1: Structural Activity Relationship (SAR) map demonstrating the modular assembly of the kinase inhibitor.

Chemo-Selectivity & Synthesis Workflow

The success of this protocol relies on the reactivity hierarchy of the halogenated positions.

-

Reactivity Order: C4-I > C3-Br >> C-Cl (if present).

-

Rational: The C-I bond is weaker and undergoes oxidative addition with Pd(0) faster than the C-Br bond. By controlling temperature and catalyst ligands, we can react the C4 position exclusively.

Synthesis Roadmap

Figure 2: Step-wise orthogonal functionalization strategy.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: Install the solubilizing tail or protecting group at N1 while minimizing N2 isomer formation. Challenge: Indazoles can alkylate at N1 (thermodynamic) or N2 (kinetic). The 3-Bromo substituent exerts steric pressure that generally favors N1, but conditions are critical.

-

Reagents:

-

Substrate: 4-Iodo-6-methoxy-3-bromo-1H-indazole (1.0 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

-

Electrophile: Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.1 eq)

-

Solvent: Anhydrous DMF (0.1 M concentration)

-

-

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the indazole substrate in anhydrous DMF. Cool to 0°C in an ice bath.

-

Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will typically turn yellow/orange (formation of the anion).

-

Addition: Add the alkyl halide dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography. N1 isomers typically elute after N2 isomers (N1 is more polar) on silica, though this varies by substituent.

-

Validation: N1 alkylation is confirmed by NOESY NMR (correlation between N-CH protons and C7-H).

-

Protocol B: C4-Selective Suzuki-Miyaura Coupling

Objective: React the C4-Iodo bond exclusively, leaving the C3-Bromo bond intact. Critical Parameter: Temperature control is paramount. High temperatures (>60°C) will activate the C3-Bromo.

-

Reagents:

-

Procedure:

-

Degassing: Combine solvent, base, and boronic acid in a microwave vial or Schlenk flask. Sparge with Argon for 15 minutes (Critical to prevent homocoupling).

-

Catalyst Addition: Add the Pd catalyst and the indazole substrate.

-

Reaction: Stir at Room Temperature (20–25°C) for 12–24 hours.

-

Note: If reaction is sluggish, warm gently to 40°C, but do not exceed 50°C.

-

-

Monitoring: LC-MS is preferred. Look for the mass of [M - I + Ar]. Ensure no double-coupling ([M - I - Br + 2Ar]) is observed.

-

Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

-

Purification: Silica gel chromatography.

-

Protocol C: C3-Functionalization (The "Gatekeeper" Step)

Objective: Functionalize the remaining C3-Bromo position. This step typically requires harsher conditions.

-

Option 1: Suzuki Coupling (at C3) [1][2]

-

Conditions: Use Pd(PPh₃)₄ (5-10 mol%) and heat to 90–100°C (or microwave irradiation at 110°C for 30 min). The C3-Br bond requires higher activation energy.

-

-

Option 2: Buchwald-Hartwig Amination (at C3)

-

Objective: Install an amine (common for solubility).

-

Catalyst: Pd₂dba₃ / Xantphos or RuPhos.

-

Base: Cs₂CO₃ or NaOtBu.

-

Temp: 100°C in Toluene or Dioxane.

-

Data Presentation & Troubleshooting

Regioselectivity Data (N-Alkylation)

| Condition | Base | Solvent | Temp | N1:N2 Ratio | Yield | Notes |

| Method A | NaH | THF | 0°C -> RT | >95:5 | 85-92% | Kinetic control; best for primary alkyl halides. |

| Method B | Cs₂CO₃ | DMF | RT | 80:20 | 75-85% | Thermodynamic control; easier setup but lower selectivity. |

| Method C | K₂CO₃ | Acetone | Reflux | 60:40 | 70% | Poor selectivity; avoid for this scaffold. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low N1 Selectivity | Steric clash at C7 or solvent effect. | Switch to NaH/THF. Ensure temperature is kept low during addition. |

| Over-reaction (Double Coupling) | Temperature too high during Protocol B. | Strictly maintain RT. Reduce catalyst loading to 2 mol%. |

| Protodehalogenation (Loss of Br) | Hydride source present or excessive heating. | Ensure anhydrous solvents. Avoid alcoholic solvents (MeOH/EtOH) in Pd-steps if possible. |

| No Reaction at C3 | C3-Br is electronically deactivated by electron-rich core. | Switch to high-activity ligands (e.g., SPhos, XPhos) or use Microwave irradiation. |

References

-

BenchChem. (2025).[3][4][5] Synthesis of Indazole-Based Kinase Inhibitors Utilizing 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from 4

-

Shokat Lab, UCSF. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Retrieved from 6

-

Journal of Medicinal Chemistry. (2010). Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Retrieved from 7

-

RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from 8

-

WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from 9

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. wuxibiology.com [wuxibiology.com]

Application Notes & Protocols for the N-Alkylation of 4-Iodo-6-methoxy-3-bromo-1H-indazole

Abstract: The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in therapeutic agents.[1][2] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) within the indazole ring presents a significant challenge, often leading to mixtures of regioisomers and complicating downstream purification.[3][4] This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the regioselective N-alkylation of a highly functionalized substrate, 4-Iodo-6-methoxy-3-bromo-1H-indazole. We will delve into the mechanistic underpinnings that govern regioselectivity, offering field-proven methods for selectively targeting either the N1 or N2 position. These protocols are designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of N-alkylated indazole derivatives.

Scientific Foundation: Understanding Regioselectivity in Indazole Alkylation

The N-alkylation of 1H-indazoles can proceed at two positions, yielding either N1- or N2-substituted products. The outcome of this reaction is not arbitrary; it is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[5] The starting material, 4-Iodo-6-methoxy-3-bromo-1H-indazole, possesses a unique substitution pattern that influences its reactivity:

-

C3-Bromo Group: The electron-withdrawing nature of the bromine atom at the C3 position significantly impacts the acidity of the N1 proton and the nucleophilicity of the two nitrogen atoms.

-

C4-Iodo and C6-Methoxy Groups: These substituents on the benzene ring further modulate the electronic landscape of the heterocyclic system.

In general, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[6][7] Consequently, reaction conditions that favor thermodynamic control often lead to the N1-alkylated product, while kinetically controlled reactions may favor the N2 position.[6]

Key Factors Influencing N1 vs. N2 Selectivity:

-

Base and Solvent System: This is arguably the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[3] This is often attributed to the formation of a sodium salt of the indazole, where the cation may chelate with a nearby substituent (if present) and sterically hinder the N2 position.[8] Conversely, polar aprotic solvents like N,N-dimethylformamide (DMF) with bases such as potassium carbonate (K2CO3) often result in mixtures of N1 and N2 isomers.[9][10]

-

Nature of the Alkylating Agent: The reactivity and steric bulk of the electrophile can influence the N1/N2 ratio.[1]

-

Reaction Temperature: Lower temperatures can sometimes favor the kinetically preferred N2 product, while higher temperatures may allow for equilibration to the more thermodynamically stable N1 product.[6]

Below is a logical workflow for selecting an appropriate N-alkylation strategy.

Caption: Decision workflow for regioselective N-alkylation.

Experimental Protocols

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Reagents like DIAD/DEAD, triphenylphosphine, and triflic acid are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][13][14]

-

The starting material, 4-Iodo-6-methoxy-3-bromo-1H-indazole, is a halogenated aromatic compound and should be handled with care as it may be harmful if swallowed, inhaled, or absorbed through the skin.[13]

Protocol 1: Highly Selective N1-Alkylation

This protocol is optimized for achieving high N1-regioselectivity, leveraging a well-established method for substituted indazoles.[3][4] The use of sodium hydride in THF has been shown to provide excellent N1 selectivity, particularly for indazoles with C3 substituents.[15][16]

Rationale: Sodium hydride, a strong non-nucleophilic base, deprotonates the indazole at the N1 position. The resulting sodium indazolide is then alkylated. In a non-polar solvent like THF, the sodium cation is thought to remain in close proximity to the N1 and N2 nitrogens, sterically hindering the approach of the electrophile to the N2 position, thus favoring N1 attack.[1][8]

Materials:

-

4-Iodo-6-methoxy-3-bromo-1H-indazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Alkylating agent (e.g., alkyl bromide, iodide, or tosylate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Iodo-6-methoxy-3-bromo-1H-indazole (1.0 equiv).

-

Add anhydrous THF to achieve a concentration of approximately 0.1 M.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Re-cool the reaction mixture to 0 °C.

-

Add the alkylating agent (1.1 equiv) dropwise via syringe.

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel to afford the pure N1-alkylated 4-Iodo-6-methoxy-3-bromo-indazole.[3]

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for achieving N2-alkylation of indazoles with a wide range of alcohols.[17] It generally shows a strong preference for the formation of the N2-regioisomer.[1][7]

Rationale: The Mitsunobu reaction proceeds through a different mechanism than base-mediated alkylation.[17] The indazole acts as the nucleophile, attacking a phosphonium species formed in situ from the alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD). The steric environment around the N1 and N2 positions dictates the site of attack. For many indazole systems, the N2 position is kinetically favored for attack in this reaction.[6][7]

Materials:

-

4-Iodo-6-methoxy-3-bromo-1H-indazole

-

Desired primary or secondary alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Iodo-6-methoxy-3-bromo-1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. An exothermic reaction is often observed.

-

Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue directly by flash column chromatography on silica gel to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.[8]

Protocol 3: Highly Selective N2-Alkylation (Acid-Catalyzed)

Recent advances have demonstrated that acid-catalyzed conditions can provide exceptional N2 selectivity.[18] This method is particularly effective for indazoles with C3-halo substituents and utilizes alkyl 2,2,2-trichloroacetimidates as the alkylating agents.[18][19]

Rationale: The proposed mechanism involves protonation of the trichloroacetimidate by a strong acid like trifluoromethanesulfonic acid (TfOH).[18] This activation facilitates nucleophilic attack by the indazole. Quantum mechanical analyses suggest that for 3-haloindazoles, the transition state energy for attack by the N2 nitrogen is significantly lower than for N1 attack, leading to high N2 selectivity.[18] This method is advantageous as it avoids strong bases and often proceeds to completion with no observable N1 isomer.

Materials:

-

4-Iodo-6-methoxy-3-bromo-1H-indazole

-

Alkyl 2,2,2-trichloroacetimidate (primary, secondary, or tertiary)

-

Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)

-

Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add 4-Iodo-6-methoxy-3-bromo-1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv).

-

Add anhydrous solvent to achieve a concentration of approximately 0.1 M.

-

Cool the mixture to 0 °C.

-

Add TfOH (10-20 mol%) or Cu(OTf)₂ (10 mol%) to the solution.[19][20]

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer three times with the reaction solvent (e.g., Dichloromethane).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure N2-alkylated indazole.

Data Summary and Characterization

The success of a regioselective alkylation is determined by the ratio of N1 to N2 isomers produced. This ratio is typically quantified by ¹H NMR analysis of the crude reaction mixture or after chromatographic separation.

Table 1: Expected Regioselectivity under Various Conditions

| Protocol | Method | Reagents | Solvent | Expected Major Isomer | Typical N1:N2 Ratio | Reference(s) |

| 1 | Base-Mediated | NaH / Alkyl Halide | THF | N1 | >95:5 | [1][3][15] |

| 1 (variant) | Base-Mediated | K₂CO₃ / Alkyl Halide | DMF | Mixture | ~60:40 to 40:60 | [10][21] |

| 2 | Mitsunobu | PPh₃, DIAD, Alcohol | THF | N2 | <30:70 | [1][7] |

| 3 | Acid-Catalyzed | TfOH / Trichloroacetimidate | DCM | N2 | <1:99 | [18][19] |

Characterization of N1 vs. N2 Isomers

Distinguishing between the N1 and N2 isomers is crucial and can be reliably achieved using NMR spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[7]

-

N1-Alkyl Isomer: A key HMBC correlation is typically observed between the protons of the N-alkyl CH₂ group and the C7a carbon of the indazole ring.

-

N2-Alkyl Isomer: A key HMBC correlation is observed between the protons of the N-alkyl CH₂ group and the C3 carbon of the indazole ring.

Caption: Key HMBC correlations for isomer identification.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive base (NaH).- Wet solvent or glassware.- Less reactive alkylating agent. | - Use fresh NaH from a new container.- Ensure all glassware is flame-dried and solvents are anhydrous.- Increase reaction temperature or switch to a more reactive electrophile (e.g., iodide > bromide > tosylate). |

| Poor Regioselectivity | - Incorrect base/solvent combination.- Reaction temperature too high, causing equilibration.- Contamination with water. | - For N1, strictly use NaH in THF.- For N2, consider the acid-catalyzed method for highest selectivity.- Maintain anhydrous conditions, especially when using NaH. |

| Difficulty Separating Isomers | - Isomers have very similar polarity. | - Optimize flash chromatography conditions (e.g., different eluent systems, specialized silica).- Consider recrystallization from a mixed solvent system, which can sometimes selectively crystallize one isomer.[22] |

References

-

Keating, C., El-Sokkary, A., Holzer, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]

-

MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max Planck Gesellschaft. Available at: [Link]

-

Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Available at: [Link]

-

Alam, M. A., & Keating, C. P. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 976-987. Available at: [Link]

-

Horspool, D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 7351-7356. Available at: [Link]

-

Keating, C., El-Sokkary, A., Holzer, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]

-

He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58, 6429-6432. Available at: [Link]

-

Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Available at: [Link]

-

Semantic Scholar. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic-chemistry.org. Available at: [Link]

-

University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

-

ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]

-

Li, Y., et al. (2022). Copper-Promoted N-Alkylation and Bromination of Arylamines/Indazoles Using Alkyl Bromides as Reagents for Difunctionalization. The Journal of Organic Chemistry, 87(18), 12226–12237. Available at: [Link]

-

ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Available at: [Link]

-

Horspool, D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 7351-7356. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic-chemistry.org. Available at: [Link]

- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.

-

Wang, X., et al. (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][23]naphthyrin-5(6H). Tetrahedron, 67(38), 7319-7324. Available at: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic-chemistry.org. Available at: [Link]

- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

U.S. Environmental Protection Agency. (2025). 4-Fluoro-3-iodo-6-methoxy-1H-indazole Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

Chem Help ASAP. (2022, August 10). organic chemistry review - common bases & basic reagents [Video]. YouTube. Available at: [Link]

-

PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. Available at: [Link]

-

Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Available at: [Link]

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.mpg.de [pure.mpg.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. connectjournals.com [connectjournals.com]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. research.ucc.ie [research.ucc.ie]

- 17. pubs.acs.org [pubs.acs.org]

- 18. wuxibiology.com [wuxibiology.com]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 23. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]

Application Notes and Protocols for the Preparation of 3,4-Disubstituted-6-Methoxy-Indazoles

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents.[1][2] Specifically, 3,4-disubstituted-6-methoxy-indazoles are of significant interest due to their potential as kinase inhibitors and other therapeutic agents. The strategic placement of substituents at the C3 and C4 positions, combined with the electronic influence of the methoxy group at C6, allows for fine-tuning of the molecule's physicochemical properties and biological activity.

This comprehensive guide provides a detailed technical overview of the synthetic strategies for preparing 3,4-disubstituted-6-methoxy-indazoles. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into potential challenges and optimization strategies. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel indazole-based compounds.

Strategic Overview of the Synthesis

The most versatile and convergent approach to 3,4-disubstituted-6-methoxy-indazoles involves a sequential functionalization strategy starting from a pre-functionalized indazole core. The general workflow is centered around the synthesis of a key intermediate, 4-bromo-6-methoxy-1H-indazole , followed by sequential palladium-catalyzed cross-coupling reactions to introduce the desired substituents at the C4 and C3 positions.

DOT Script for Overall Synthetic Strategy

Caption: Synthetic route to the key 4-bromo-6-methoxy-1H-indazole intermediate.

Step-by-Step Procedure:

-

Diazotization:

-

To a stirred solution of 3-bromo-5-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Reduction to Hydrazine:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

-

Collect the precipitated hydrazine hydrochloride salt by filtration, wash with cold water, and dry under vacuum.

-

-

Cyclization to Indazole:

-

Suspend the crude hydrazine hydrochloride salt in a suitable high-boiling solvent such as toluene or xylene.

-

Heat the mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-bromo-6-methoxy-1H-indazole.

-

Alternative Strategy: Directed Ortho-Metalation (DoM)

An alternative approach for the synthesis of functionalized indazoles involves Directed Ortho-Metalation. [3][4]Starting from 6-methoxy-1H-indazole (with a suitable protecting group on N1), treatment with a strong base like n-butyllithium could potentially lead to lithiation at the C7 position due to the directing effect of the methoxy group. However, achieving selective lithiation at C4 in the presence of a C7 proton can be challenging and may require careful optimization of reaction conditions and protecting groups.

Part 2: Sequential Functionalization of 4-Bromo-6-methoxy-1H-indazole

With the 4-bromo-6-methoxy-1H-indazole in hand, the next stage involves the sequential introduction of substituents at the C4 and C3 positions. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their broad substrate scope and functional group tolerance. [5][6]

Strategy A: C4-Functionalization followed by C3-Functionalization

This is often the preferred strategy as it allows for the installation of a diverse range of substituents at the C4 position via well-established cross-coupling reactions, followed by functionalization of the C3 position.

1. C4-Functionalization via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. [7][8][9]This reaction is ideal for introducing an alkynyl substituent at the C4 position of our key intermediate.

DOT Script for C4-Sonogashira Coupling and C3-Arylation

Caption: Sequential C4-Sonogashira coupling and C3-arylation.

Protocol 2: Sonogashira Coupling of 4-Bromo-6-methoxy-1H-indazole

Materials:

| Reagent/Solvent | Supplier | Grade |

| 4-Bromo-6-methoxy-1H-indazole | In-house/Commercial | >98% |

| Terminal Alkyne (e.g., Phenylacetylene) | Commercial | Reagent |

| PdCl₂(PPh₃)₂ | Commercial | Catalyst |

| Copper(I) Iodide (CuI) | Commercial | Catalyst |

| Triethylamine (TEA) | Commercial | Anhydrous |

| Tetrahydrofuran (THF) | Commercial | Anhydrous |

Step-by-Step Procedure:

-

To a solution of 4-bromo-6-methoxy-1H-indazole (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and triethylamine (2:1 v/v), add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq).

-

Degas the reaction mixture by bubbling with argon for 15 minutes.

-

Heat the reaction to 60 °C and stir for 4-8 hours, or until completion as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-6-methoxy-1H-indazole.

2. C3-Functionalization via Direct C-H Arylation

Direct C-H arylation has emerged as a powerful tool for the functionalization of heterocycles, avoiding the need for pre-functionalization (e.g., halogenation) at the target position. [10][11]The C3 position of indazoles can be selectively arylated using a suitable palladium catalyst and ligand.

Protocol 3: C3-Arylation of 4-Alkynyl-6-methoxy-1H-indazole

Materials:

| Reagent/Solvent | Supplier | Grade |

| 4-Alkynyl-6-methoxy-1H-indazole | From Protocol 2 | >98% |

| Aryl Iodide or Bromide | Commercial | Reagent |

| Palladium(II) Acetate (Pd(OAc)₂) | Commercial | Catalyst |

| 1,10-Phenanthroline (Phen) | Commercial | Ligand |

| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous |

| N,N-Dimethylacetamide (DMA) | Commercial | Anhydrous |

Step-by-Step Procedure:

-

To an oven-dried reaction vessel, add 4-alkynyl-6-methoxy-1H-indazole (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the vessel with argon.

-

Add anhydrous DMA via syringe.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water (3x) and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-alkynyl-6-methoxy-1H-indazole.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the key cross-coupling reactions. Note that optimization may be required for specific substrates.

| Reaction | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | 4-Bromo-6-methoxy-1H-indazole | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 70-90 [5][6] |

| Sonogashira | 4-Bromo-6-methoxy-1H-indazole | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | TEA | THF | 60 | 65-85 [12] |

| C3-Arylation | 4-Alkynyl-6-methoxy-1H-indazole | Aryl iodide | Pd(OAc)₂/Phen | K₂CO₃ | DMA | 130 | 50-75 [10][13] |

Troubleshooting and Optimization

-

Regioselectivity of N-Alkylation: If N-alkylation is desired after the C3/C4 functionalization, care must be taken to control the regioselectivity. The use of NaH in THF generally favors N1 alkylation, while other base/solvent combinations may lead to mixtures of N1 and N2 isomers. [14]* Low Yields in Cross-Coupling: Low yields can often be attributed to catalyst deactivation or incomplete reaction. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Screening different palladium catalysts, ligands, and bases may be necessary for challenging substrates.

-

Homocoupling in Sonogashira Reactions: The formation of alkyne homocoupling products (Glaser coupling) can be minimized by ensuring a copper(I) source is used and the reaction is run under strictly anaerobic conditions.

Characterization

The final 3,4-disubstituted-6-methoxy-indazole products should be thoroughly characterized to confirm their structure and purity.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural elucidation. The chemical shifts and coupling constants of the aromatic protons on the indazole core will be indicative of the substitution pattern. For example, in a 6-methoxy-indazole, a characteristic singlet for the methoxy group protons would be expected around 3.9 ppm. [15]* Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds. [16]* Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to assess the purity of the final compound.

Conclusion

The synthesis of 3,4-disubstituted-6-methoxy-indazoles is a challenging yet achievable goal for medicinal chemists. The strategic use of a pre-functionalized 4-bromo-6-methoxy-1H-indazole intermediate, followed by sequential palladium-catalyzed cross-coupling reactions, provides a robust and flexible platform for the creation of diverse chemical libraries. The protocols and insights provided in this guide are intended to facilitate the successful preparation of these valuable compounds for drug discovery and development programs.

References

-

RSC Publishing. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved February 15, 2026, from [Link]

-

Li, P., et al. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Supporting Information. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. [Link]

-

Guillou, S., et al. (2009). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. European Journal of Organic Chemistry, 2009(25), 4226-4234. [Link]

-

National Center for Biotechnology Information. (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PubMed Central. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 15, 2026, from [Link]

-

RSC Publishing. (n.d.). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]

-

RSC Publishing. (n.d.). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Organic Chemistry Frontiers. [Link]

-

MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central. [Link]

-

ResearchGate. (2022, August 3). (PDF) Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved February 15, 2026, from [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2.... Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved February 15, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. PubMed Central. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

National Center for Biotechnology Information. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2014, August 15). Palladium-catalyzed direct C7-arylation of substituted indazoles. PubMed. [Link]

-

University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved February 15, 2026, from [Link]

-

Semantic Scholar. (2003, December 8). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas Department of*. Retrieved February 15, 2026, from [Link]

-

Harvard University. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved February 15, 2026, from [Link]

-

RSC Publishing. (n.d.). Regioselective synthesis of 3,4-diarylpyrimido[1,2-b]indazole derivatives enabled by iron-catalyzed ring-opening of styrene oxides. Chemical Communications. [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. PubMed Central. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. PubMed Central. Retrieved February 15, 2026, from [Link]

-

DSpace@MIT. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved February 15, 2026, from [Link]

-

Beilstein Journals. (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Retrieved February 15, 2026, from [Link]

-

MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2012, February 7). Regioselective synthesis of 1,4-disubstituted imidazoles. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwindsor.ca [uwindsor.ca]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 10. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Troubleshooting & Optimization

Recrystallization solvents for high purity 4-Iodo-6-methoxy-3-bromo-1H-indazole

The following technical guide addresses the purification and recrystallization of 4-Iodo-6-methoxy-3-bromo-1H-indazole . This specific substitution pattern presents unique challenges due to the steric crowding of the peri-halogens (3-Br, 4-I) and the electronic push-pull effects of the 6-methoxy group.

Case ID: IND-4I6M-REC-01 Classification: High-Potency API Intermediate / Halogenated Heterocycle Assigned Specialist: Senior Application Scientist

Solvent Selection Strategy

For poly-halogenated indazoles, standard "like dissolves like" rules must be adapted to account for pi-stacking interactions and halogen bonding . The 4-iodo and 3-bromo substituents significantly increase lipophilicity compared to the parent indazole, while the 6-methoxy group retains some polar character.

Primary Recommendation: Acetonitrile (MeCN)

-

Why: Acetonitrile is the "Goldilocks" solvent for halogenated indazoles. It has a high dielectric constant (37.5) to dissolve the polar indazole core at reflux (82°C) but is sufficiently non-polar to force precipitation upon cooling. It effectively rejects inorganic salts and polar tars.

-

Status: Preferred System.

Secondary Recommendation: Ethanol / Water (9:1 to 5:1)

-

Why: The protic nature of ethanol interacts well with the N-H (1-position) and O-Me (6-position) via hydrogen bonding. Water acts as a powerful antisolvent to drive lattice formation.

-

Risk: High risk of "oiling out" if the water concentration is too high initially.

Tertiary Recommendation: Toluene / Heptane

-

Why: Best for removing non-polar impurities (e.g., unreacted starting anilines or de-halogenated byproducts). Toluene engages in

stacking with the electron-rich indazole ring. -

Use Case: Final "polishing" step to achieve >99.5% HPLC purity.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: The product is "oiling out" (forming a gum) instead of crystallizing.

Diagnosis: The supersaturation point was reached too quickly, or the antisolvent ratio is too high. The melting point of the solvated product may be depressed below the solvent's boiling point. Solution:

-

Re-heat the mixture until the oil dissolves.

-

Seed the solution with a tiny crystal of pure product at a temperature just below the cloud point.

-

Slow Down: Wrap the flask in cotton or place it in a Dewar flask to cool to Room Temperature (RT) over 4–6 hours.

-

Switch Systems: If using EtOH/Water, switch to Acetonitrile . Oils are less common in MeCN for this class of compounds.

Q2: The crystals are yellow/brown, but the product should be off-white.

Diagnosis: Iodine liberation. The C4-Iodo bond is labile and light-sensitive. Trace free iodine (

-

Chemical Wash: Before recrystallization, wash the organic layer (during workup) with 10% Sodium Thiosulfate (

) to reduce free iodine to iodide. -

Adsorbent: Add 5% wt/wt Activated Charcoal to the hot recrystallization solvent, stir for 10 mins, and filter hot through Celite.

-

Protection: Wrap all flasks in aluminum foil to exclude light.

Q3: I see a persistent impurity at RRT 0.92 on HPLC.

Diagnosis: This is likely the des-iodo analog (6-methoxy-3-bromo-1H-indazole) or the regioisomer (if synthesized via cyclization). These crystallize similarly to the target. Solution: Recrystallization alone may fail.

-

Perform a Trituration first: Slurry the solid in cold Dichloromethane (DCM) or Diethyl Ether . The impurity often has higher solubility in these solvents than the tetra-substituted target.

-

Filter the solid and then recrystallize from Acetonitrile.